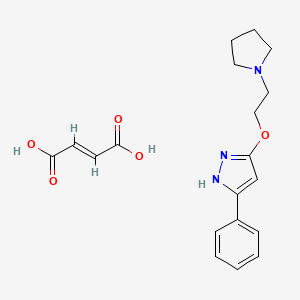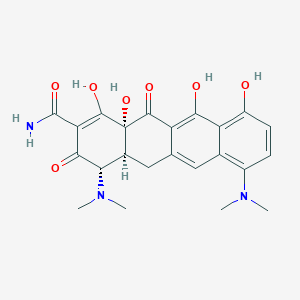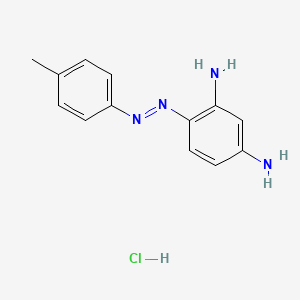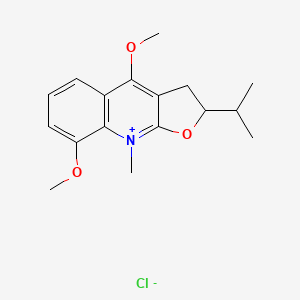
2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo(2,3-b)quinolinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo(2,3-b)quinolinium chloride is a heterocyclic organic compound It is known for its unique structure, which includes a furoquinolinium core with methoxy and methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo(2,3-b)quinolinium chloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo(2,3-b)quinolinium chloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents on the furoquinolinium core .
Aplicaciones Científicas De Investigación
2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo(2,3-b)quinolinium chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo(2,3-b)quinolinium chloride involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to its observed effects. For example, it may interact with enzymes or receptors, altering their activity and influencing biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Lunasin: Another furoquinolinium derivative with similar structural features.
Quinolinium derivatives: Compounds with a quinolinium core but different substituents
Uniqueness
2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo(2,3-b)quinolinium chloride is unique due to its specific combination of methoxy and methyl groups on the furoquinolinium core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
143436-45-7 |
|---|---|
Fórmula molecular |
C17H22ClNO3 |
Peso molecular |
323.8 g/mol |
Nombre IUPAC |
4,8-dimethoxy-9-methyl-2-propan-2-yl-2,3-dihydrofuro[2,3-b]quinolin-9-ium;chloride |
InChI |
InChI=1S/C17H22NO3.ClH/c1-10(2)14-9-12-16(20-5)11-7-6-8-13(19-4)15(11)18(3)17(12)21-14;/h6-8,10,14H,9H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
CVJLCDDHSDJBHJ-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


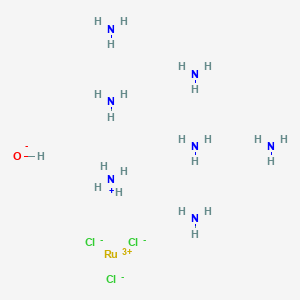

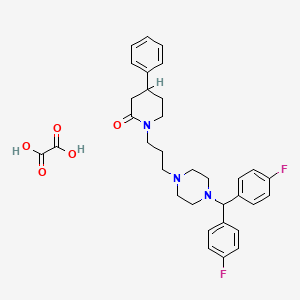
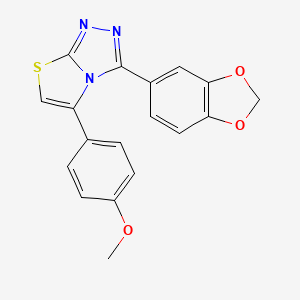
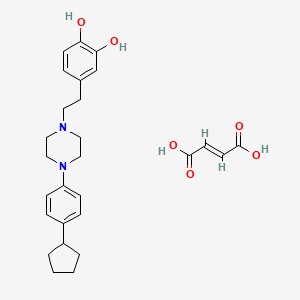
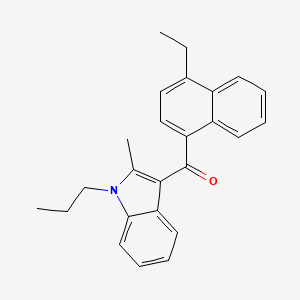
![diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12748130.png)

